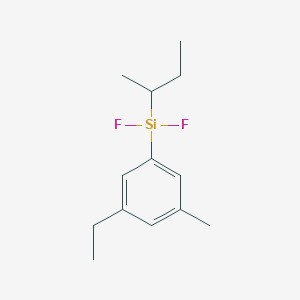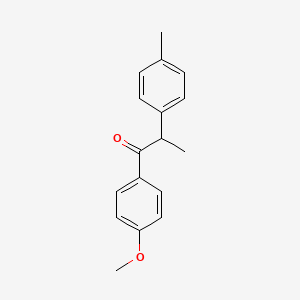
1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group attached to one phenyl ring and a methyl group attached to another phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved in its action depend on the specific reactions it undergoes, such as oxidation, reduction, or substitution.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Hydroxy-3-methoxyphenyl)methanediol
- 1-(4-methoxy-3-methyl-phenyl)propylamine
Comparison: 1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
921929-32-0 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O2/c1-12-4-6-14(7-5-12)13(2)17(18)15-8-10-16(19-3)11-9-15/h4-11,13H,1-3H3 |
InChI-Schlüssel |
CEFXATQBOJMVRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


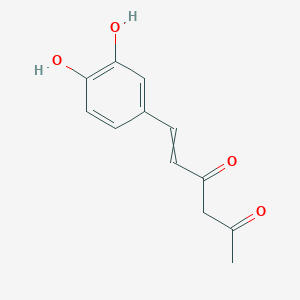
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)
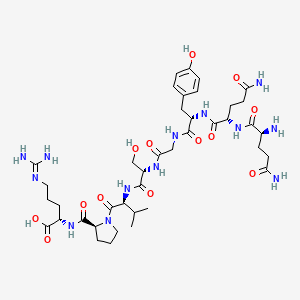



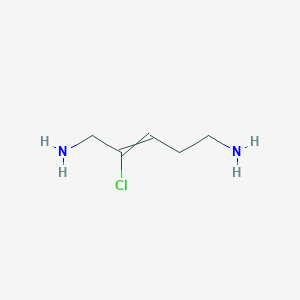
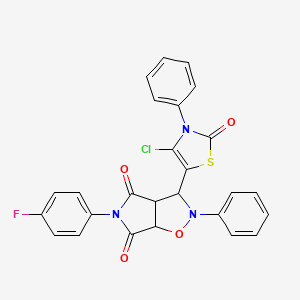
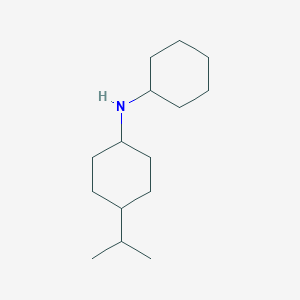
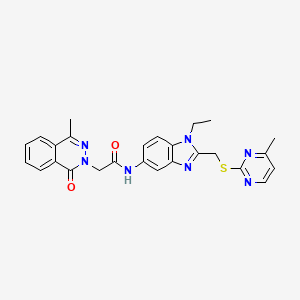
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
